Boc-d-asp(ochex)-oh

Catalog No.
S1768207
CAS No.
112898-18-7
M.F
C15H25NO6
M. Wt
315.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-d-asp(ochex)-oh

CAS Number

112898-18-7

Product Name

Boc-d-asp(ochex)-oh

IUPAC Name

(2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

InChI

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1

InChI Key

NLPQIWFEEKQBBN-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O

Synonyms

112898-18-7;boc-d-asp(ochex)-oh;Boc-D-Asp(OcHx)-OH;(R)-2-((tert-Butoxycarbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoicacid;Boc-D-asparticacid4-cyslohexylester;15073_ALDRICH;15073_FLUKA;MolPort-003-926-629;ZINC2528219;8974AC;AKOS015903655;CB-1660;AJ-38255;AK154818;KB-309761;FT-0679696;K-0977;N-Alpha-t-Boc-D-asparticbeta-cyclohexylester;I14-17891;(2R)-2-[(tert-butoxycarbonyl)amino]-4-(cyclohexyloxy)-4-oxobutanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC1CCCCC1)C(=O)O

Boc-D-Aspartic Acid (OcHex)-Hydroxyl is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a t-butyloxycarbonyl (Boc) protecting group on the amino group and a cyclohexyl ester on the carboxylic acid group. Its chemical formula is C15H25NO6, with a molecular weight of approximately 315.37 g/mol. This compound is significant in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to minimize side reactions such as aspartimide formation .

Boc-d-Asp(OcHex)-OH itself does not possess a specific mechanism of action. Its primary function is to serve as a precursor for the incorporation of D-Asp into peptides. The specific mechanism of action of the resulting peptides containing D-Asp would depend on the sequence and overall structure of the peptide.

D-Aspartic acid itself is being investigated for its potential role in various biological processes. However, the mechanism of action for these effects is not yet fully understood [].

Peptide Synthesis:

Boc-d-Asp(OcHex)-OH, also known as N-Boc-D-aspartic acid 4-cyclohexyl ester, is a key building block in peptide synthesis. The "Boc" group (tert-butyloxycarbonyl) acts as a protecting group for the amino group (NH2) of the D-aspartic acid, allowing for selective manipulation and coupling with other amino acids during peptide chain assembly. The 4-cyclohexyl ester group serves as a temporary protection for the carboxylic acid (COOH) group, ensuring proper chain formation and preventing unwanted side reactions. After the desired peptide sequence is built, both the Boc and 4-cyclohexyl ester groups can be removed under specific conditions to reveal the final peptide structure. This controlled approach is crucial for the efficient and precise synthesis of complex peptides with various functionalities [, ].

Asymmetric Catalysis:

Boc-d-Asp(OcHex)-OH can be utilized as a chiral ligand in asymmetric catalysis, a field concerned with creating molecules with a specific handedness. The D-configuration of the aspartic acid provides a chiral environment, influencing the reaction pathway and favoring the formation of one enantiomer (mirror image) over another. This property makes Boc-d-Asp(OcHex)-OH a valuable tool for the synthesis of enantiomerically pure compounds, which are essential in various applications, including pharmaceuticals and agrochemicals [, ].

Typical of amino acids and esters:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, allowing the free amine to participate in further reactions.
  • Esterification: The hydroxyl group can react with alcohols to form esters, which can be useful for creating more complex molecules.
  • Peptide Bond Formation: The free carboxylic acid group can react with amines to form peptide bonds, making it a valuable building block in peptide synthesis.

These reactions highlight its versatility as a reagent in organic chemistry and biochemistry .

The synthesis of Boc-D-Aspartic Acid (OcHex)-Hydroxyl typically involves several key steps:

  • Protection of Aspartic Acid: The amino group of aspartic acid is protected using t-butyloxycarbonyl chloride.
  • Formation of the Cyclohexyl Ester: The carboxylic acid group is reacted with cyclohexanol in the presence of an activating agent like dicyclohexylcarbodiimide (DCC) to form the ester.
  • Purification: The product is purified through techniques such as crystallization or chromatography to obtain high-purity Boc-D-Aspartic Acid (OcHex)-Hydroxyl.

These methods are standard in organic synthesis and can be adapted based on specific laboratory conditions .

Boc-D-Aspartic Acid (OcHex)-Hydroxyl has several applications:

  • Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis due to its stability and ability to minimize side reactions.
  • Pharmaceutical Development: Its derivatives may be explored for potential therapeutic agents targeting neurological disorders, given the role of aspartic acid in neurotransmission.
  • Bioconjugation: It can be used in bioconjugation strategies for labeling peptides or proteins with various functional groups or tags .

Several compounds share structural similarities with Boc-D-Aspartic Acid (OcHex)-Hydroxyl, each possessing unique properties:

Compound NameStructure TypeUnique Features
Boc-D-Aspartic AcidAmino AcidCommonly used in peptide synthesis
Boc-L-Aspartic AcidAmino AcidEnantiomer of D-aspartic acid
Boc-D-Glutamic AcidAmino AcidContains an additional methylene group
t-Butyloxycarbonyl-LysineAmino AcidUsed for protecting amine groups during synthesis
t-Butyloxycarbonyl-PhenylalanineAmino AcidAffects aromatic interactions

Boc-D-Aspartic Acid (OcHex)-Hydroxyl stands out due to its cyclohexyl ester functionality, which influences its solubility and reactivity compared to other derivatives . This unique structure allows it to play a specialized role in peptide synthesis while minimizing unwanted side reactions, making it a valuable tool for chemists and biochemists alike.

XLogP3

2.2

Dates

Modify: 2023-08-15

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